molecular formula C9H9N B7771498 (s)-2-Phenyl propionitrile

(s)-2-Phenyl propionitrile

Cat. No. B7771498
M. Wt: 131.17 g/mol
InChI Key: NVAOLENBKNECGF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-Phenyl propionitrile is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s)-2-Phenyl propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-2-Phenyl propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Applications : (S)-2-Phenyl propionitrile is used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. A novel catalyst has been reported for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important step in NSAID synthesis (Molleti & Yadav, 2017).

  • Organic Synthesis : In the field of organic synthesis, (S)-2-Phenyl propionitrile is used as a key intermediate or reactant. For instance, it participates in stereoselective syntheses, such as in the preparation of benzyl-protected β-galactosides, which are useful precursors for various biochemical compounds (Ueki et al., 2008).

  • Material Science and Analytical Chemistry : Studies on phase equilibria for mixtures involving 2-phenyl propionitrile provide insights into its properties as an organic solvent in industrial processes. For example, the study of its binary mixture with supercritical CO2 offers information on its solubility and phase behavior (Byun, 2017).

  • Anticonvulsant Properties : 2-Phenyl propionitrile derivatives have been investigated for their anticonvulsant activities. Certain derivatives exhibit significant potential in this area, indicating a role for 2-phenyl propionitrile in the development of new anticonvulsant drugs (Harish et al., 2014).

  • Other Applications : Additional studies have explored the role of 2-phenyl propionitrile in various chemical reactions and processes, such as in the synthesis of novel compounds and in studies of chemical properties and reactions (Mąkosza et al., 1996).

properties

IUPAC Name

(2S)-2-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAOLENBKNECGF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Phenyl propionitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.